![molecular formula C₁₉H₂₁ClF₃N₅O₂ B560532 (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1946010-79-2](/img/structure/B560532.png)

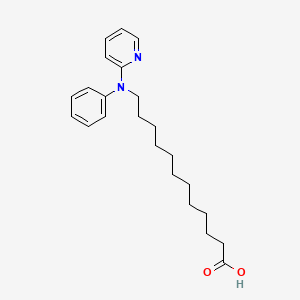

(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Übersicht

Beschreibung

SAR405 R enantiomer is an enantiomer of SAR405. SAR405 is a PIK3C3/Vps34 inhibitor.

Wissenschaftliche Forschungsanwendungen

Inhibitor of PIK3C3/Vps34

The SAR405 R enantiomer is known to be an inhibitor of PIK3C3/Vps34 . PIK3C3/Vps34 is a class III phosphoinositide 3-kinase that plays a central role in autophagy, a process that is involved in cellular degradation and recycling. By inhibiting PIK3C3/Vps34, the SAR405 R enantiomer can potentially regulate autophagy, which has implications in various diseases including cancer and neurodegenerative disorders.

Less Active Enantiomer of SAR405

The SAR405 R enantiomer is the less active enantiomer of SAR405 . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. While they share the same chemical formula, their different spatial arrangements can result in different chemical behaviors. The SAR405 R enantiomer’s less active nature compared to its counterpart could make it a useful control in experiments involving SAR405.

Food Safety and Human Health

The analysis of enantiomers, including the SAR405 R enantiomer, in food has significant implications for food safety and human health . Conventional analytical methods employed for enantiomer analysis, such as gas chromatography and high-performance liquid chromatography, are characterized by their labor-intensive nature and lengthy analysis times . The development of rapid and reliable biosensors for the analysis of enantiomers in food is a promising area of research .

Development of Biosensors

The SAR405 R enantiomer could potentially be used in the development of biosensors for the analysis of enantiomers in food . These sensors could replace expensive reagents, offer real-time analysis capabilities, and provide a low-cost screening method for enantiomers .

Authentication of Food Products

The detection of chiral substances in food, including the SAR405 R enantiomer, holds significant importance as it can authenticate food products and ensure their safety . For example, analyzing the enantiomeric forms of amino acids can reveal microbial contamination .

Research in Chiral Substances

Chiral substances, such as the SAR405 R enantiomer, are present in various biological entities, including sugars, proteins, and nucleic acids, and they play essential roles in vital biological processes . Research into these chiral substances can provide valuable insights into these biological processes and potentially lead to the development of new therapeutic strategies.

Wirkmechanismus

Target of Action

The primary target of the SAR405 R enantiomer, also known as ®-1-((5-Chloropyridin-3-yl)methyl)-8-(®-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, is PIK3C3/Vps34 . This target is a lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) and plays a significant role in autophagy .

Mode of Action

SAR405 R enantiomer inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . It also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .

Biochemical Pathways

The inhibition of PIK3C3 by SAR405 R enantiomer affects the autophagy pathway . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . Under stress conditions, this mechanism can be upregulated, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids .

Pharmacokinetics

It’s known that sar405 has a binding equilibrium constant k d of 15 nM and an on-target IC50 activity on GFP-FYVE HeLa cells of 27 nM .

Result of Action

The inhibition of PIK3C3 by SAR405 R enantiomer disrupts the late endosome and lysosome compartments, resulting in a dysfunction of lysosomes . This disruption inhibits autophagy, which can lead to a reduction in cell proliferation, particularly in renal tumor cells .

Action Environment

It’s known that the compound’s action can be influenced by cellular stress conditions, which can upregulate autophagy .

Eigenschaften

IUPAC Name |

(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)